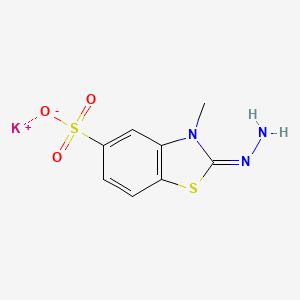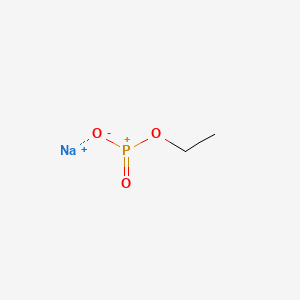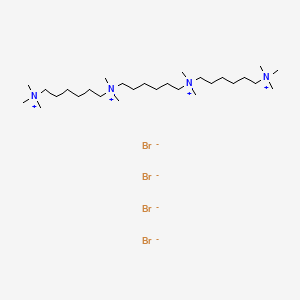
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate is a chemical compound with the molecular formula C8H8KN3O3S2 It is known for its unique structure, which includes a benzothiazole ring, a hydrazono group, and a sulphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate typically involves the reaction of 2-aminothiophenol with methyl isothiocyanate to form 2-methylbenzothiazole. This intermediate is then reacted with hydrazine hydrate to introduce the hydrazono group. Finally, the sulphonation of the compound is achieved using potassium sulfite under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulphonate group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydrazono-2,3-dihydro-3-methylbenzothiazole: Lacks the sulphonate group, resulting in different solubility and reactivity.
Potassium 2-hydrazono-2,3-dihydrobenzothiazole-5-sulphonate: Similar structure but without the methyl group, affecting its chemical properties and applications.
Uniqueness
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate is unique due to the presence of both the hydrazono and sulphonate groups, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
94349-57-2 |
|---|---|
Fórmula molecular |
C8H8KN3O3S2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
potassium;(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonate |
InChI |
InChI=1S/C8H9N3O3S2.K/c1-11-6-4-5(16(12,13)14)2-3-7(6)15-8(11)10-9;/h2-4H,9H2,1H3,(H,12,13,14);/q;+1/p-1/b10-8+; |
Clave InChI |
BTQPEECHFUDJPL-VRTOBVRTSA-M |
SMILES isomérico |
CN\1C2=C(C=CC(=C2)S(=O)(=O)[O-])S/C1=N/N.[K+] |
SMILES canónico |
CN1C2=C(C=CC(=C2)S(=O)(=O)[O-])SC1=NN.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide](/img/structure/B12676051.png)


